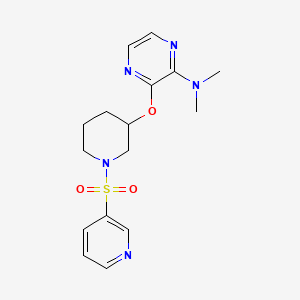

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-20(2)15-16(19-9-8-18-15)24-13-5-4-10-21(12-13)25(22,23)14-6-3-7-17-11-14/h3,6-9,11,13H,4-5,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUIJQFTEJDLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a pyridine sulfonyl group through a sulfonylation reaction.

Ether Formation: The functionalized piperidine is then reacted with a pyrazine derivative to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction reactions can target the pyridine sulfonyl group or the pyrazine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, which include compounds structurally similar to N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine. For instance, certain pyrazole derivatives showed excellent activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL . Such findings suggest that compounds with similar structures could be effective in treating bacterial infections.

Histone Methyltransferase Inhibition

The compound's structural features may also lend themselves to applications in epigenetics, particularly as inhibitors of histone methyltransferases. These enzymes play critical roles in gene regulation and are implicated in various diseases, including cancer. Research into related compounds has shown promise in developing selective inhibitors that could modulate gene expression through epigenetic mechanisms .

Drug Design and Development

This compound can be utilized as a lead compound in the design of new drugs targeting specific receptors or pathways. The compound's unique structural elements, such as the pyridine and piperidine moieties, can be modified to enhance potency and selectivity for desired biological targets. For example, the exploration of A2B adenosine receptor antagonists has led to the identification of novel chemotypes that leverage similar structural frameworks .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing that modifications to the core structure significantly impacted their activity against various pathogens. The most active derivative displayed strong bactericidal properties, suggesting that N,N-dimethyl derivatives could follow a similar trend .

Case Study 2: Epigenetic Modulation

In another investigation focusing on histone methyltransferase inhibitors, compounds with structural similarities to this compound demonstrated potent inhibition of enzyme activity, indicating potential therapeutic applications in cancer treatment .

Data Table: Comparison of Pyrazole Derivatives

| Compound Name | Structure Features | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 4a | Pyrazole derivative | 0.22 | Antimicrobial |

| Compound 5a | Modified pyrazole | 0.25 | Antimicrobial |

| Compound 7b | Sulfonamide derivative | 0.20 | Antimicrobial |

| Lead Compound | N,N-dimethyl structure | TBD | Epigenetic Inhibitor |

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine Core Modifications

- Compound 70 (): Structure: N,N-dimethyl-3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine. Comparison: Replaces the pyrazine core with a pyrimidine ring. Pyrimidines often exhibit distinct electronic properties compared to pyrazines, influencing binding affinity in enzyme targets .

Compound 72 ():

Structure: 3,5-bis(1-(methylsulfonyl)piperidin-4-yl)pyrazin-2-amine.

Comparison: Retains the pyrazine core but substitutes the C3 and C5 positions with sulfonylated piperidine groups. Bis-sulfonylation likely increases metabolic stability but may reduce cell permeability due to higher polarity .

Sulfonyl Group Variations

- Compound from : Structure: N,N-dimethyl-3-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine. Comparison: Replaces pyridin-3-ylsulfonyl with a trimethylpyrazole-sulfonyl group.

Compound 62 ():

Structure: 5-(1-(methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine.

Comparison: Incorporates a trifluoromethylpyridinyl group instead of pyridin-3-ylsulfonyl. The CF3 group enhances electron-withdrawing effects and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Piperidine Substituent Effects

- Compound from : Structure: N-Methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride. Comparison: Lacks the sulfonyl group and dimethylamino substitution. The methylamino group may alter basicity, affecting ionization at physiological pH .

Compound from :

Structure: N,N-dimethyl-3-(pyrrolidin-2-yl)pyrazin-2-amine.

Comparison: Replaces piperidine with pyrrolidine, reducing ring size from six-membered to five-membered. This change affects conformational flexibility and may disrupt interactions with deeper binding pockets in target proteins .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Regiochemistry Impact : Ortho/meta-substituted analogs (e.g., ) show drastic potency differences, suggesting that the pyridin-3-ylsulfonyl group’s position is critical for target engagement .

- Sulfonyl Group Role : Sulfonylation (e.g., ) enhances solubility and hydrogen-bonding capacity but may limit bioavailability due to increased molecular weight .

- Heterocycle Flexibility : Pyrimidine cores () may offer better geometric compatibility with certain enzymatic active sites compared to pyrazines .

Biological Activity

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a dimethyl group and a piperidine ring linked via a pyridine sulfonyl group. Its molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 342.39 g/mol. The intricate structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazine derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens. In vitro evaluations indicate that derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

Pyrazine derivatives are also noted for their antitumor effects. Studies on related compounds have demonstrated their ability to inhibit BRAF(V600E) and other cancer-related targets, suggesting that this compound may possess similar properties . The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance antitumor efficacy.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are supported by research on related pyrazole derivatives, which have shown the ability to inhibit nitric oxide production in macrophages, thereby reducing inflammation . This suggests that this compound could be effective in treating inflammatory diseases.

Target Interactions

The biological activity of this compound is likely mediated through multiple targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses and tumor growth.

Case Studies

- Antimicrobial Efficacy : A study evaluating various pyrazole derivatives found that modifying the piperidine ring significantly enhanced antimicrobial activity against resistant strains .

- Antitumor Activity : Research on structurally related compounds demonstrated potent inhibition of cancer cell lines, indicating that N,N-dimethyl derivatives could be developed into effective anticancer agents .

Q & A

What are the optimal synthetic routes for synthesizing N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine?

Level: Basic

Methodological Answer:

The synthesis involves multi-step procedures, including:

- Microwave-assisted cyclization for rapid heterocycle formation (e.g., pyrazine or piperidine cores), which reduces reaction time compared to conventional heating .

- Coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst to facilitate nucleophilic substitution or sulfonylation steps, as demonstrated in analogous pyridinyl sulfonamide syntheses (yield: ~17.9%) .

- Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates, though challenges like byproduct formation may require iterative optimization .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Level: Basic

Methodological Answer:

- 1H/13C NMR : Essential for confirming regiochemistry of pyrazine and piperidine substituents, with shifts in aromatic protons (δ 8.8–7.0 ppm) indicating pyridinyl sulfonamide connectivity .

- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ in analogous compounds) and detects isotopic patterns for halogenated intermediates .

- Melting Point Analysis : Provides preliminary purity assessment (e.g., 104–107°C for related sulfonamides) .

How can regioselective functionalization of the pyrazine ring be achieved?

Level: Advanced

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., sulfonamides) to control electrophilic substitution positions. For example, pyridin-3-ylsulfonyl groups can sterically guide oxidation or halogenation .

- Computational Guidance : Employ quantum chemical calculations (e.g., Fukui indices) to predict reactive sites on the pyrazine core, minimizing trial-and-error approaches .

- Catalytic Systems : Optimize palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated pyrazines .

How should researchers address contradictions in reported catalytic systems for sulfonamide coupling?

Level: Advanced

Methodological Answer:

- Case Study : reports a 17.9% yield using cesium carbonate/copper(I) bromide, while highlights improved yields with 3-picoline and sulfilimine catalysts. To resolve discrepancies:

- Mechanistic Studies : Use kinetic isotope effects or DFT calculations to elucidate rate-limiting steps (e.g., nucleophilic attack vs. leaving-group departure) .

What computational strategies enhance reaction optimization for this compound?

Level: Advanced

Methodological Answer:

- Reaction Path Search : Apply quantum chemical methods (e.g., density functional theory) to model transition states and identify low-energy pathways for key steps like sulfonylation or cyclization .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for new derivatives .

- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictive algorithms .

What purification challenges arise during synthesis, and how can they be mitigated?

Level: Advanced

Methodological Answer:

- Byproduct Formation : reports impurities in di(2-picolyl)amine synthesis due to incomplete reduction. Solutions include:

- Scale-Up Issues : Replace traditional silica columns with automated Biotage® systems for reproducibility .

How can structure-activity relationship (SAR) studies guide biological testing of this compound?

Level: Advanced

Methodological Answer:

- Analog Synthesis : Modify the pyridinyl sulfonamide or piperidine-oxy groups to assess impacts on target binding (e.g., kinase inhibition) .

- Pharmacophore Modeling : Overlap electrostatic surfaces of active analogs (e.g., pyrazolo[1,5-a]pyrimidines) to identify critical hydrogen-bonding motifs .

- In Silico Screening : Dock derivatives into protein active sites (e.g., p38 MAP kinase) to prioritize candidates for in vitro assays .

What stability considerations are critical for storing and handling this compound?

Level: Advanced

Methodological Answer:

- Oxidative Degradation : Monitor for sulfoxide formation via TLC or NMR under ambient light; store in amber vials with desiccants .

- pH Sensitivity : Test solubility/stability in buffered solutions (pH 4–8) to simulate physiological conditions .

- Thermal Stability : Conduct DSC/TGA analyses to determine decomposition thresholds (e.g., >150°C) for safe handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.